3-O-Acetyl-1,2-O-isopropylidene-a-D-glucofuranose

Overview

Description

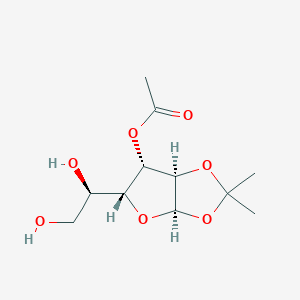

3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose: is a derivative of glucose, characterized by the presence of acetyl and isopropylidene groups. This compound is often used in organic synthesis and carbohydrate chemistry due to its unique structural properties and reactivity .

Mechanism of Action

Target of Action

It is known to be an excellent substrate for glycosylation, where it can be used as a sugar donor or acceptor .

Mode of Action

The mode of action of 3-O-Acetyl-1,2-O-isopropylidene-a-D-glucofuranose involves its interaction with its targets through glycosylation . The compound’s 3-OH group can be directly manipulated, and the 5,6-O-isopropylidene protection is selectively cleavable . Oxidation and reduction of the 3-OH lead to an allofuranose derivative .

Biochemical Pathways

Its role as a substrate in glycosylation suggests that it may influence pathways involving carbohydrate metabolism and protein glycosylation .

Result of Action

Its role in glycosylation suggests that it may influence the structure and function of glycosylated proteins .

Biochemical Analysis

Biochemical Properties

3-O-Acetyl-1,2-O-isopropylidene-a-D-glucofuranose plays a significant role in biochemical reactions, particularly in the synthesis of complex carbohydrates and glycosylation processes. It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. The compound’s acetyl group can be hydrolyzed by esterases, leading to the formation of free hydroxyl groups that can participate in further biochemical reactions. Additionally, the isopropylidene group provides steric hindrance, influencing the compound’s reactivity and interaction with other biomolecules .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of glycosylation enzymes, thereby influencing the glycosylation patterns of proteins and lipids. This modulation can affect cell signaling pathways, as glycosylation is crucial for the proper functioning of many receptors and signaling molecules. Furthermore, the compound can impact gene expression by altering the glycosylation status of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. The acetyl group can be recognized and hydrolyzed by esterases, leading to the release of acetic acid and the formation of a free hydroxyl group. This hydroxyl group can then participate in hydrogen bonding and other interactions with enzymes and proteins. The isopropylidene group provides steric hindrance, which can influence the compound’s binding affinity and specificity for different biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or acidic conditions, leading to the formation of free glucose derivatives. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of glycosylation patterns and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance glycosylation processes and improve cellular function. At high doses, it can exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and esterases, which facilitate its incorporation into glycosylation processes and its hydrolysis to free glucose derivatives. The compound can also affect metabolic flux by altering the availability of glucose and other metabolites for various biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can be influenced by its interactions with binding proteins and its incorporation into glycosylation processes .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. The compound can be directed to the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur. Targeting signals and post-translational modifications can influence the compound’s localization and its activity within these compartments. The compound’s presence in these organelles can affect glycosylation patterns and enzyme activity, thereby influencing cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose typically involves the protection of glucose derivatives. One common method includes the acetylation of 1,2-O-isopropylidene-α-D-glucofuranose using acetic anhydride in the presence of a base such as pyridine . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The acetyl group can be reduced to yield the corresponding alcohol.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used to replace the acetyl group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In organic synthesis, 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose serves as a protected intermediate, facilitating the selective modification of glucose derivatives .

Biology and Medicine: This compound is used in the synthesis of biologically active molecules, including glycosides and nucleoside analogs, which have potential therapeutic applications .

Industry: In the pharmaceutical industry, it is employed in the development of drug candidates and as a building block for complex carbohydrate-based molecules .

Comparison with Similar Compounds

1,25,6-Di-O-isopropylidene-α-D-glucofuranose: Another protected glucose derivative with two isopropylidene groups.

3-O-Acetyl-1,25,6-di-O-isopropylidene-α-D-glucofuranose: Similar to the title compound but with an additional isopropylidene group.

Uniqueness: 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose is unique due to its specific protection pattern, which allows selective reactions at the 3-OH position while maintaining the integrity of other hydroxyl groups. This selective reactivity makes it a valuable intermediate in synthetic organic chemistry .

Properties

IUPAC Name |

[(3aR,5R,6S,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O7/c1-5(13)15-8-7(6(14)4-12)16-10-9(8)17-11(2,3)18-10/h6-10,12,14H,4H2,1-3H3/t6-,7-,8+,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHWTXULRQTAPZ-HOTMZDKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(OC1C(CO)O)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@@H](CO)O)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451397 | |

| Record name | 3-O-Acetyl-1,2-O-(1-methylethylidene)-alpha-D-xylo-hexofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24807-96-3 | |

| Record name | 3-O-Acetyl-1,2-O-(1-methylethylidene)-alpha-D-xylo-hexofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose interact with platinum complexes?

A: Research shows that 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose can act as a ligand, coordinating with platinum(IV) centers. This interaction occurs during the reaction of the platinum precursor [PtMe3(Me2CO)3]BF4 with the carbohydrate in acetone. [] Interestingly, this process can sometimes involve a platinum-promoted cleavage of an isopropylidene protecting group from the carbohydrate molecule. [] This leads to the formation of a new platinum complex where the carbohydrate, in this case, 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose, is directly bound to the platinum center. []

Q2: What is the significance of studying these platinum-carbohydrate complexes?

A: The formation and characterization of platinum-carbohydrate complexes, like those formed with 3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose, contribute to a broader understanding of how metal ions interact with carbohydrates in organic solvents. [] This knowledge is valuable in various fields, including medicinal chemistry, where platinum complexes are investigated for their potential anti-cancer properties. Further investigation into the properties and behavior of these complexes could lead to advancements in designing targeted drug delivery systems or developing novel therapeutic agents. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)